2-Phenylpiperidin-4-ol hydrochloride
Description
The study of substituted piperidines is a significant sub-discipline within the chemical sciences, driven by the prevalence of this structural motif in a vast number of biologically active compounds. The specific placement of substituents on the piperidine (B6355638) ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
Heterocyclic chemistry is the branch of chemistry dealing with cyclic compounds containing at least two different elements as members of its ring(s). Nitrogen-containing heterocycles are particularly noteworthy for their widespread presence in natural products and pharmaceuticals. The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most ubiquitous of these scaffolds. icm.edu.pl Its saturated, non-aromatic nature allows it to adopt well-defined three-dimensional conformations (typically chair conformations), which is a crucial factor for precise molecular recognition at biological targets like enzymes and receptors. The phenylpiperidinol moiety, as seen in 2-phenylpiperidin-4-ol (B1290368), combines the conformational features of the piperidine ring with the electronic and steric properties of a phenyl group and the hydrogen-bonding capability of a hydroxyl group, creating a versatile scaffold for chemical exploration.
The piperidine scaffold is a cornerstone in the synthesis of pharmaceutical agents and other functional molecules. googleapis.com Its importance stems from its structural presence in numerous approved drugs and its utility as a versatile synthetic intermediate. The development of efficient and stereoselective methods to synthesize substituted piperidines is an ongoing area of intensive research. nih.gov
Key synthetic strategies often involve the modification of pre-existing piperidine rings or the construction of the ring itself through various cyclization reactions. Piperidin-4-ones, for example, are common precursors that can be transformed into a wide array of 4-substituted piperidines, including the corresponding alcohols (piperidinols) through reduction of the ketone functionality. googleapis.com The ability to introduce substituents at specific positions, such as the 2-position in 2-phenylpiperidin-4-ol, is critical for developing structure-activity relationships (SAR) in drug discovery programs. The synthesis of asymmetrically substituted piperidines, especially those with substituents adjacent to the nitrogen atom, has been a subject of particular interest due to the synthetic challenges and the novel chemical space these compounds unlock. googleapis.com
Academic and industrial research into phenylpiperidinols has historically been driven by their potential as therapeutic agents, particularly for disorders of the central nervous system. The structural motif of a phenyl group attached to a piperidine ring is a well-known pharmacophore. For instance, the isomeric 4-phenylpiperidine (B165713) structure is a core component of many potent opioid analgesics. google.comgoogle.com
Research trajectories for phenylpiperidinols can be broadly categorized as follows:
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating efficient and stereoselective synthetic routes to access diverse phenylpiperidinol derivatives. This includes methods for the stereoselective reduction of precursor ketones (piperidinones) to control the orientation of the hydroxyl group, which can have a profound impact on biological activity. nih.gov
Exploration of Biological Activity: Phenylpiperidinol scaffolds are frequently used as starting points for the synthesis of compound libraries that are then screened for various biological activities. Studies have shown that derivatives of phenylpiperidinol exhibit a range of biological effects, including antifungal and antibacterial properties. icm.edu.plresearchgate.net The specific substitution pattern on both the phenyl and piperidine rings is systematically varied to optimize potency and selectivity for a given biological target.
Application as Synthetic Intermediates: Beyond their own potential bioactivity, phenylpiperidinols serve as crucial intermediates in the synthesis of more complex molecules. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of other molecular fragments.
The compound 2-phenylpiperidin-4-ol hydrochloride, while not extensively documented in scientific literature itself, represents a valuable member of this chemical class. Its precursor, 2-phenylpiperidin-4-one, is recognized as a useful, albeit not widely investigated, synthetic intermediate. googleapis.com Research into compounds like 2-phenylpiperidin-4-ol is driven by the need to explore the full extent of the structure-activity landscape of piperidine-based compounds, as novel substitution patterns can lead to unexpected and potentially valuable biological properties.
Data Tables
To provide context for the physicochemical properties of this compound, the following tables detail available information for its direct synthetic precursor and a well-studied structural isomer.
Table 1: Properties of 2-Phenylpiperidin-4-one Hydrochloride This table contains data for the ketone precursor to this compound.
| Property | Value | Source |
| CAS Number | 1245648-13-8 | americanelements.com |
| Molecular Formula | C₁₁H₁₄ClNO | americanelements.com |
| Molecular Weight | 211.69 g/mol | americanelements.com |
| Appearance | Powder | americanelements.com |
| IUPAC Name | 2-phenylpiperidin-4-one; hydrochloride | americanelements.com |
Table 2: Properties of 4-Phenylpiperidin-4-ol (B156043) This table contains data for the free base of a structural isomer, 4-phenyl-4-hydroxypiperidine.
| Property | Value | Source |
| CAS Number | 40807-61-2 | chemsynthesis.com |
| Molecular Formula | C₁₁H₁₅NO | chemsynthesis.com |
| Molecular Weight | 177.25 g/mol | chemsynthesis.com |
| Melting Point | 157-161 °C | chemsynthesis.com |
| IUPAC Name | 4-phenylpiperidin-4-ol | achemblock.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAQQCXILLYJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644667-13-9 | |
| Record name | rac-(2R,4S)-2-phenylpiperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Phenylpiperidin 4 Ol Hydrochloride
Stereoselective Synthesis Approaches
Stereoselective synthesis is paramount in producing a single, desired stereoisomer. This is achieved by influencing the stereochemical outcome of the reaction, leading to either the preferential formation of one diastereomer (diastereoselection) or one enantiomer (enantioselection).
Asymmetric catalysis utilizes chiral catalysts to create chiral products from achiral or racemic starting materials. In the context of piperidine (B6355638) synthesis, this often involves reactions that construct the heterocyclic ring itself in an enantioselective manner. rsc.org Chiral Brønsted acids and metal complexes are prominent catalysts in these transformations. researchgate.netmdpi.com
For instance, catalytic asymmetric [2+4] cycloadditions can be employed to construct the piperidine skeleton. mdpi.com In this approach, a chiral phosphoric acid catalyst can activate a substrate to react enantioselectively, affording chiral piperidine derivatives with high enantiomeric excess (ee). mdpi.com While not directly reported for 2-phenylpiperidin-4-ol (B1290368), this strategy is a powerful tool for creating substituted piperidines.
Table 1: Representative Asymmetric Catalysts in Piperidine Synthesis
| Catalyst Type | Example Reaction | Typical Enantioselectivity |
|---|---|---|
| Chiral Phosphoric Acid (CPA) | [2+4] Cycloaddition | up to 98% ee mdpi.com |
| Chiral Dirhodium(II) Carboxylate | C-H Amination | High ee mdpi.com |
This table presents examples of catalyst systems used for the asymmetric synthesis of piperidine rings, which are applicable in principle to the target molecule.
Diastereoselective strategies aim to control the relative stereochemistry between the C2-phenyl group and the C4-hydroxyl group, leading to either the cis or trans isomer. A primary method for achieving this is the stereoselective reduction of a precursor, N-protected 2-phenyl-4-piperidone.
The choice of reducing agent is critical in determining the diastereomeric outcome.
Bulky reducing agents , such as L-Selectride, typically approach the carbonyl from the less sterically hindered face. In a conformation where the C2-phenyl group is equatorial, this leads to axial attack, yielding the equatorial alcohol (trans isomer).
Less hindered reducing agents , like sodium borohydride (B1222165), can allow for equatorial attack, resulting in the formation of the axial alcohol (cis isomer).
This selectivity is governed by minimizing steric hindrance between the incoming hydride reagent and the substituents on the piperidone ring. A one-pot synthesis of piperidin-4-ols has been developed via a gold-catalyzed cyclization followed by a chemoselective reduction, which demonstrates excellent diastereoselectivities in the ring formation step. nih.govscispace.com
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them. This is a crucial step for isolating the desired enantiomerically pure compound. mdpi.com
Classical Resolution : This involves reacting the racemic piperidinol with a chiral resolving agent (a pure enantiomer of another compound, often an acid like tartaric acid) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Chiral Chromatography : This is a powerful and widely used modern technique. mdpi.com The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. nih.govresearchgate.net This method allows for the efficient separation and analysis of enantiomers with high purity. nih.gov
Precursor Chemistry and Reaction Pathways
The choice of starting materials and the specific sequence of reactions are fundamental to the successful synthesis of 2-Phenylpiperidin-4-ol hydrochloride.
A common and effective route begins with N-substituted-4-piperidone. The synthesis of the key intermediate, 2-phenyl-4-piperidone, can be accomplished through various established methods, such as the Michael-Michael reaction sequence. researchgate.net
Once the 2-phenyl-4-piperidone is obtained, the pivotal step is the reduction of the ketone at the C4 position. As discussed under diastereoselective strategies, the stereochemical outcome of this reduction is highly dependent on the chosen reagents and reaction conditions. Subsequent removal of the N-protecting group (if present) and treatment with hydrochloric acid yields the final target compound, this compound.
Table 2: Diastereoselective Reduction of 2-Phenyl-4-piperidone
| Reducing Agent | Primary Product | Stereochemical Rationale |
|---|---|---|
| Sodium Borohydride (NaBH₄) | cis-4-ol | Equatorial attack on the carbonyl |
| L-Selectride® | trans-4-ol | Axial attack from the less hindered face |
Grignard reagents (R-Mg-X) are powerful nucleophiles used extensively in organic synthesis to form new carbon-carbon bonds. wikipedia.orgchemguide.co.uksigmaaldrich.com Their application in piperidinol synthesis offers versatile routes to the target scaffold. niper.gov.in
One notable strategy involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a suitable piperidine-based electrophile. For example, the addition of phenylmagnesium bromide to an N-protected 4-piperidone (B1582916) would yield a 4-phenylpiperidin-4-ol (B156043) derivative. icm.edu.plresearchgate.net
Alternatively, a more advanced approach involves the reaction of Grignard reagents with pyridine (B92270) N-oxides. This can lead to the stereoselective synthesis of substituted piperidines through a controlled addition and subsequent reduction sequence, providing a modular entry into these heterocyclic systems. rsc.org The reaction of a suitable Grignard reagent with a pyrazole (B372694) intermediate has also been used to successfully synthesize a 4-phenylpiperidin-4-ol substituted pyrazole. icm.edu.pl
Reductive Amination Routes for Piperidine Derivatives
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming carbon-nitrogen bonds and is widely employed in the synthesis of piperidine derivatives. researchgate.netmdma.ch The process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. mdma.chorganic-chemistry.org
For the synthesis of a 2-phenyl-4-hydroxypiperidine core, a plausible reductive amination strategy would involve a double reductive amination of a 1,5-dicarbonyl precursor. This approach involves the condensation of a suitable 1,5-diketone or keto-aldehyde with an amine, such as ammonia (B1221849) or a primary amine, followed by cyclization and reduction to form the piperidine ring. The choice of reducing agent is critical and can range from catalytic hydrogenation (e.g., H₂/Pd, PtO₂) to hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). researchgate.netchemicalbook.com
A key advantage of this method is the ability to construct the heterocyclic ring and introduce substituents in a single, often one-pot, operation. The reaction proceeds through the formation of an imine, which then undergoes intramolecular cyclization followed by reduction. The stereochemical outcome of the reaction can often be controlled by the choice of reagents and reaction conditions.
Intramolecular Cyclization Mechanisms
Intramolecular cyclization represents a direct and efficient strategy for the formation of the piperidine ring. This approach involves a precursor molecule that contains both the nitrogen atom and a reactive electrophilic or nucleophilic site, which react together to close the ring.
One common mechanism is the intramolecular reductive cyclization of a precursor containing both a carbonyl group and a potential amino group (e.g., an oxime or nitro group) separated by a suitable carbon chain. For instance, the monoxime of a 1,5-diketone can undergo reductive cyclization to yield a substituted N-hydroxypiperidine. ajchem-a.com This transformation can be achieved using reducing agents like sodium cyanoborohydride. ajchem-a.com
Another powerful approach is the transition-metal-catalyzed cyclization of unsaturated amines. For example, gold-catalyzed annulation procedures can directly assemble piperidine rings from substrates like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Palladium-catalyzed oxidative amination of non-activated alkenes has also emerged as a method for creating substituted piperidines. nih.gov These reactions proceed through the formation of a metal-π-complex, followed by an intramolecular attack of the nitrogen nucleophile onto the activated alkene (azapalladation), and subsequent reductive elimination or protonolysis to release the cyclic product. ajchem-a.com
Hydrogenation and Reduction Strategies for Piperidine Ring Formation
The catalytic hydrogenation of pyridine precursors is one of the most fundamental and widely used methods for the synthesis of the piperidine scaffold. d-nb.info This approach is attractive due to the ready availability of a wide range of substituted pyridines. The synthesis of 2-Phenylpiperidin-4-ol can be envisioned starting from a corresponding 2-phenyl-4-pyridone or 2-phenyl-4-hydroxypyridine derivative.
The reduction of the pyridine ring to a piperidine requires a catalyst and a hydrogen source. Heterogeneous catalysts such as platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) on a carbon support (e.g., Pd/C) are commonly employed. nih.govd-nb.info The reaction conditions, including hydrogen pressure, temperature, and solvent, are critical for achieving high yield and selectivity. For instance, the selective hydrogenation of the pyridine ring without reducing the phenyl substituent is a key challenge that can be addressed by careful catalyst selection. d-nb.info Studies on the hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) have shown that Pd/C can be an effective catalyst, allowing for high conversion and selectivity under optimized conditions. d-nb.info
Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has also been developed as a method to produce enantiomerically enriched piperidine derivatives. nih.gov This strategy involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral iridium catalyst.
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, and reagent stoichiometry.
A Design of Experiments (DoE) approach can be systematically employed to identify the optimal conditions for a given synthetic transformation. d-nb.info For instance, in a catalytic hydrogenation reaction, variables such as catalyst type, catalyst loading, hydrogen pressure, and temperature can be screened.
The table below illustrates a hypothetical optimization study for a synthetic step, based on common practices in process chemistry. researchgate.net
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd/C (5) | Methanol | 25 | 24 | 75 |
| 2 | Pd/C (5) | Ethanol | 25 | 24 | 82 |
| 3 | Pd/C (5) | Ethanol | 50 | 12 | 88 |
| 4 | Rh/C (5) | Ethanol | 50 | 12 | 92 |
| 5 | Rh/C (2.5) | Ethanol | 50 | 18 | 90 |
| 6 | Rh/C (5) | Isopropanol | 50 | 12 | 85 |
As shown in the interactive table, changing the catalyst from Pd/C to Rh/C (Entry 4 vs. 3) can lead to a higher yield. Similarly, the choice of solvent and temperature significantly impacts the reaction outcome. Such systematic studies are essential for developing efficient and scalable synthetic processes.
Novel Synthetic Route Development
The quest for more efficient, stereoselective, and environmentally benign synthetic methods continues to drive innovation in piperidine synthesis. Recent advances have focused on developing novel catalytic systems and reaction cascades that can construct complex piperidine structures with high precision.
One emerging area is the use of kinetic resolution to access enantioenriched piperidine derivatives. For example, a kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base like n-BuLi/sparteine allows for the separation of enantiomers, providing access to highly enantioenriched 2-arylpiperidine building blocks. nih.gov The resulting functionalizable piperidines can then be converted into a variety of 2,4-disubstituted derivatives. nih.gov
Chemical Reactivity and Transformational Chemistry
Functional Group Interconversions of the Piperidinol Moiety
Functional group interconversions are fundamental in organic synthesis, allowing for the strategic modification of a molecule's reactive centers. fiveable.me In 2-Phenylpiperidin-4-ol (B1290368), both the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring are prime sites for such transformations.
The tertiary hydroxyl group at the C-4 position is a key site for derivatization. These reactions are often employed to modify the molecule's properties or to introduce a leaving group for subsequent substitution reactions. nih.gov
Esterification: The conversion of the hydroxyl group to an ester can be achieved through reaction with various acylating agents. Acyl chlorides and acid anhydrides are commonly used for this purpose. nih.govnih.gov The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. For instance, reaction with acetyl chloride would yield 2-phenylpiperidin-4-yl acetate.
Etherification: Formation of an ether linkage at the C-4 position is also a feasible transformation. While direct acid-catalyzed etherification can be challenging and may compete with dehydration, the Williamson ether synthesis provides a viable route. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) to form the corresponding ether.
| Reaction Type | Reagent | Typical Conditions | General Product |
| Esterification | Acyl Chloride (R-COCl) | Pyridine or Et3N, aprotic solvent | 4-acyloxy-2-phenylpiperidine |
| Esterification | Acid Anhydride ((RCO)2O) | Base (e.g., DMAP), aprotic solvent | 4-acyloxy-2-phenylpiperidine |
| Etherification | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R'-X) | Anhydrous aprotic solvent (e.g., THF, DMF) | 4-alkoxy-2-phenylpiperidine |
The secondary amine of the piperidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. These transformations are crucial for synthesizing N-substituted derivatives, a common strategy in medicinal chemistry. For these reactions to occur, the 2-Phenylpiperidin-4-ol hydrochloride salt must first be neutralized to its free base form.
N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl bromide). The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide.
N-Acylation: Acylation of the nitrogen atom is achieved by reacting the free base with acyl chlorides or acid anhydrides. This reaction forms a stable amide linkage. For example, treatment with benzoyl chloride in the presence of a base yields N-benzoyl-2-phenylpiperidin-4-ol.
| Reaction Type | Reagent | Typical Conditions | General Product |
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K2CO3), solvent (e.g., ACN, DMF) | 1-alkyl-2-phenylpiperidin-4-ol |
| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., Et3N), aprotic solvent | 1-acyl-2-phenylpiperidin-4-ol |
| N-Acylation | Acid Anhydride ((RCO)2O) | Aprotic solvent, heat | 1-acyl-2-phenylpiperidin-4-ol |
Ring Modifications and Transformations of the Piperidine Core
Modifying the piperidine ring itself represents a more complex set of transformations. Ring expansion and contraction reactions are powerful tools for accessing different heterocyclic systems. While reactions that directly modify the 2-phenylpiperidin-4-ol ring are specific, related syntheses demonstrate the versatility of piperidine precursors. For example, synthetic routes to 2-substituted 3-piperidinols have been developed using ring expansion of substituted prolinols (pyrrolidine derivatives), showcasing a method to construct the piperidine core from a five-membered ring. researchgate.net Such strategies are key in the stereocontrolled synthesis of complex piperidine-containing natural products and pharmaceuticals. researchgate.net
Electrophilic and Nucleophilic Substitution Reactions
The molecule offers sites for both electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution: The phenyl group is susceptible to electrophilic aromatic substitution (EAS). The piperidinol substituent, when attached to the phenyl ring, would be an ortho-, para-directing and activating group. However, in 2-phenylpiperidin-4-ol, the phenyl group is a substituent on the piperidine ring. The reactivity of this phenyl ring in EAS reactions (e.g., nitration, halogenation) will be influenced by the piperidine moiety. Under acidic conditions required for many EAS reactions, the piperidine nitrogen would be protonated, acting as a deactivating, meta-directing group due to its positive charge.
Nucleophilic Substitution: The piperidine ring itself is electron-rich and not susceptible to nucleophilic attack. However, the C-4 position can be made electrophilic to facilitate nucleophilic substitution. This is typically achieved by first converting the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or halide. vanderbilt.edu Subsequent reaction with a nucleophile (e.g., azide, cyanide, or an amine) can displace the leaving group, allowing for the introduction of a wide variety of functional groups at the C-4 position. This is a standard aliphatic nucleophilic substitution reaction, likely proceeding through an SN1 or SN2 mechanism depending on the conditions and substrate. csbsju.edu
Acid-Catalyzed Reactions and Dehydration Pathways
Under strong acidic conditions, the tertiary alcohol at the C-4 position can undergo protonation, followed by the loss of a water molecule to form a tertiary carbocation. This intermediate can then be quenched by a nucleophile or lose a proton from an adjacent carbon to form an alkene. This elimination reaction, known as dehydration, is a common pathway for alcohols.
The dehydration of 2-phenylpiperidin-4-ol would lead to the formation of a double bond within the piperidine ring, yielding 2-phenyl-1,2,3,6-tetrahydropyridine or 2-phenyl-1,2,5,6-tetrahydropyridine as potential isomeric products. The regioselectivity of the elimination would be governed by Zaitsev's rule and steric factors. Studies on related compounds, such as 1,2,5-trimethyl-4-phenylpiperidin-4-ol, have demonstrated that dehydration is a key step in forming alkene intermediates, which can be subsequently hydrogenated. rsc.org
| Reaction | Reagents/Conditions | Potential Products |
| Dehydration | Concentrated H2SO4 or H3PO4, heat | 2-Phenyl-1,2,3,6-tetrahydropyridine |
| Dehydration | Concentrated H2SO4 or H3PO4, heat | 2-Phenyl-1,2,5,6-tetrahydropyridine |
Despite a comprehensive search for scientific literature, specific experimental data for the spectroscopic and crystallographic characterization of this compound is not available. Detailed research findings, including ¹H NMR, ¹³C NMR, advanced NMR techniques, LC-MS, and HRMS data, for this particular compound could not be located.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. Providing data from related but structurally distinct compounds would be scientifically inaccurate and would violate the explicit instructions to focus only on the specified molecule.
Spectroscopic and Crystallographic Characterization of 2 Phenylpiperidin 4 Ol Hydrochloride
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful analytical techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 2-Phenylpiperidin-4-ol (B1290368) hydrochloride, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the secondary amine hydrochloride, the phenyl group, and the piperidine (B6355638) ring.
The presence of a hydroxyl (-OH) group gives rise to a strong and broad absorption band due to O-H stretching vibrations, typically observed in the range of 3550-3200 cm⁻¹. libretexts.orgadichemistry.comblogspot.comlibretexts.orgspectroscopyonline.com The broadness of this peak is a result of intermolecular hydrogen bonding. adichemistry.comspectroscopyonline.com Additionally, a C-O stretching vibration is expected to appear in the 1260-1050 cm⁻¹ region. adichemistry.com
The secondary amine hydrochloride group results in a characteristic broad N-H stretching absorption band in the region of 3000-2700 cm⁻¹. spectroscopyonline.com This broad envelope may also show some finer structure due to overtone and combination bands. spectroscopyonline.com The N-H bending vibration for a secondary amine salt typically occurs in the 1620-1560 cm⁻¹ range. spectroscopyonline.comresearchgate.net The formation of the hydrochloride salt modifies the typical N-H stretching absorption of a free secondary amine. researchgate.net
The phenyl group will be identifiable by several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. libretexts.orglibretexts.org Aromatic C=C in-ring stretching vibrations usually appear as multiple bands in the 1600-1450 cm⁻¹ region. adichemistry.comlibretexts.org
The aliphatic C-H bonds of the piperidine ring will produce stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.orguomustansiriyah.edu.iq C-H bending vibrations for methylene (B1212753) (CH₂) groups are expected around 1470-1450 cm⁻¹. libretexts.org
A summary of the expected characteristic IR absorption bands for 2-Phenylpiperidin-4-ol hydrochloride is presented in the interactive data table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3550 - 3200 | Strong, Broad |
| C-O Stretch | 1260 - 1050 | Strong | |
| Secondary Amine HCl (-NH₂⁺-) | N-H Stretch | 3000 - 2700 | Broad |
| N-H Bend | 1620 - 1560 | Medium | |
| Phenyl Group | Aromatic C-H Stretch | 3100 - 3000 | Variable |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | |
| Piperidine Ring | Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |
| CH₂ Bend | 1470 - 1450 | Medium |
X-ray Crystallography of Related Phenylpiperidinol Hydrochlorides and Derivatives
Solid-State Structural Determination
Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For piperidine derivatives, this method reveals precise bond lengths, bond angles, and torsion angles. Studies on various piperidine compounds have shown that the piperidine ring predominantly adopts a chair conformation in the solid state. nih.govresearchgate.netresearchgate.net This is the most stable conformation as it minimizes steric and torsional strain.
Analysis of Hydrogen Bonding and Supramolecular Interactions
Hydrogen bonding plays a crucial role in the crystal packing of amine hydrochlorides. In the solid state of related piperidinium (B107235) chlorides, strong N-H···Cl hydrogen bonds are observed between the protonated nitrogen of the piperidinium ring and the chloride anion. nih.gov These interactions are a primary driving force in the formation of the crystal lattice.
The study of supramolecular synthons, which are recognizable patterns of intermolecular interactions, is key to understanding and predicting crystal structures. ias.ac.in In piperazinium salts, for example, specific hydrogen-bonding motifs between the dications and anions have been identified. researchgate.net
Computational and Theoretical Studies on 2 Phenylpiperidin 4 Ol Hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic parameters, which are crucial for understanding the molecule's stability and reactivity. For piperidine (B6355638) derivatives, DFT calculations, often using basis sets like B3LYP/6-31G(d) or B3LYP/6-311G(d,p), have been effectively used to explore their chemical behavior. bhu.ac.inbibliotekanauki.pl
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Phenylpiperidin-4-ol (B1290368) hydrochloride, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The analysis of the electronic structure provides information on the distribution of electrons within the molecule, which is key to its properties.
Studies on related piperidine compounds have successfully used DFT methods to achieve optimized geometries. bibliotekanauki.plicm.edu.pl This analysis for 2-Phenylpiperidin-4-ol hydrochloride would precisely define the spatial orientation of the phenyl group at the C2 position and the hydroxyl group at the C4 position of the piperidine ring. Furthermore, electronic properties such as Mulliken atomic charges can be calculated to understand the partial charges on each atom, revealing insights into the molecule's polarity and electrostatic interactions. bhu.ac.in
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons between the orbitals. icm.edu.pl Conversely, a small gap suggests the molecule is more reactive and easily polarizable. icm.edu.pl From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, chemical softness, and the electrophilicity index. icm.edu.pl
For a related compound, 4-phenylpiperidin-4-ol (B156043) substituted pyrazole (B372694), DFT calculations were used to determine these parameters, providing a framework for assessing its bioactivity. bibliotekanauki.plicm.edu.pl A similar analysis for this compound would be invaluable in predicting its reaction mechanisms and electronic properties.
Table 1: Global Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies This table is illustrative, showing the types of data generated from FMO analysis based on studies of related compounds.
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Measures the propensity of a species to accept electrons. |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. bhu.ac.in It illustrates the electrostatic potential on the surface of the molecule, allowing for the identification of electron-rich and electron-poor regions. researchgate.net
In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent intermediate potential values. researchgate.net
For this compound, an MEP map would likely show negative potential (red/yellow) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring (depending on its protonation state). Positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the hydroxyl group and the amine hydrogen. This visualization helps in predicting sites for intermolecular interactions, such as hydrogen bonding. bhu.ac.in
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the physical movements and conformational flexibility of atoms and molecules over time. These methods are essential for understanding how a molecule's shape and dynamics influence its function.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The piperidine ring in 2-Phenylpiperidin-4-ol can adopt several conformations, most notably the "chair" and "boat" forms. The chair conformation is generally more stable.
For a substituted piperidine, the substituents (the phenyl and hydroxyl groups) can be in either an axial or an equatorial position. Conformational analysis aims to identify the most stable conformer by calculating the relative energies of these different arrangements. Studies on similar 2-substituted piperazines have shown a preference for the axial conformation, which can be stabilized by factors like intramolecular hydrogen bonds. nih.gov A thorough computational analysis of this compound would determine the energetic landscape of its conformers and identify the global energy minimum, which represents the most populated and stable conformation of the molecule.
The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. Alternatively, quantum chemical calculations can incorporate solvent effects implicitly, treating the solvent as a continuous medium. researchgate.net
For a charged species like a hydrochloride salt, solvent interactions are particularly important. In a polar solvent like water, the molecule's conformation may change to maximize favorable interactions, such as hydrogen bonding between the solvent and the hydroxyl and amine groups. These interactions can stabilize certain conformers over others and can also affect the molecule's electronic properties and reactivity by altering the HOMO-LUMO energy gap. Therefore, including solvent effects in computational models is crucial for obtaining results that accurately reflect the molecule's behavior in a realistic chemical environment.
Structure-Reactivity Relationship (SRR) Investigations
The exploration of the structure-reactivity relationship (SRR) for this compound and its analogs is a key area of computational chemistry. These studies aim to elucidate how the molecule's three-dimensional structure influences its chemical behavior and reactivity. While specific quantitative structure-activity relationship (QSAR) models for this compound are not extensively detailed in publicly available literature, the methodologies applied to similar piperidine-based compounds provide a framework for understanding its potential SRR.
QSAR studies on related heterocyclic compounds, such as quinoline (B57606) and piperazine (B1678402) derivatives, have successfully established correlations between molecular descriptors and biological activity. nih.govnih.gov These studies typically involve the calculation of a wide array of descriptors, which can be broadly categorized into electronic, steric, and thermodynamic properties. For instance, in the analysis of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives, descriptors like the path/walk 4-Randic shape index (PW4), mean square distance (MSD) index, and various topological charges (GGI9, JGI2, JGI7) were found to be crucial in explaining their binding affinity to the human histamine (B1213489) H4 receptor. nih.gov
A fundamental aspect of SRR is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the bioactivity and chemical reactivity of a molecule. icm.edu.plresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can more readily undergo electronic transitions, which often correlates with higher chemical reactivity. researchgate.net Computational methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G(d), are employed to optimize the molecular geometry and calculate these electronic properties. icm.edu.plresearchgate.net
Below is an illustrative table of molecular descriptors that are commonly employed in SRR and QSAR studies of piperidine-containing compounds.
| Descriptor Category | Specific Descriptor Examples | Relevance to Reactivity and Activity |
| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Mulliken Charges | Governs the ability to participate in charge-transfer interactions and electrostatic interactions. |
| Topological | Randic Indices, Wiener Index, Balaban Index | Describes molecular branching and connectivity, which can influence receptor binding. |
| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Relates to the size and shape of the molecule, affecting how it fits into a binding site. |
| Quantum Chemical | Electronegativity, Hardness, Softness, Electrophilicity Index | Provides insight into the molecule's stability and its propensity to act as an electron donor or acceptor. |
These descriptors, when correlated with experimental data, can form the basis of a predictive QSAR model, which is a powerful tool in rational drug design and chemical reactivity assessment. nih.govmdpi.com
Theoretical Spectroscopy (e.g., Predicted NMR Shifts)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for the structural elucidation of molecules like this compound. These calculations can aid in the assignment of experimental NMR spectra, help to distinguish between different isomers or conformers, and provide insights into the electronic environment of the nuclei.
The methodology for predicting NMR chemical shifts typically involves geometry optimization of the molecule using a suitable level of theory, such as DFT with a basis set like 6-311++G(d,p). researchgate.net Following optimization, the NMR shielding tensors are calculated for each nucleus. The final chemical shifts are then obtained by referencing these shielding values to a standard compound, commonly tetramethylsilane (B1202638) (TMS).
For complex molecules like piperidines, which can exist in multiple conformations (e.g., chair, boat, twist-boat), it is often necessary to calculate the NMR parameters for each stable conformer. researchgate.net The predicted spectrum is then a population-weighted average of the spectra of the individual conformers. The relative energies of the conformers, and thus their populations, are also determined from the computational calculations.
A study on 4-(1-pyrrolidinyl)piperidine (B154721) demonstrated the successful application of this approach. researchgate.net The 1H, 13C, and 15N NMR chemical shifts were calculated for the most stable conformers. The results showed that the molecular geometry and the mole fractions of the stable conformers were dependent on the solvent, which in turn influenced the observed chemical shifts. researchgate.net
| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |
| C2 (Phenyl-substituted) | 65.0 | 4.5 |
| C3 | 35.0 | 2.0 (ax), 2.5 (eq) |
| C4 (Hydroxyl-substituted) | 70.0 | 4.0 |
| C5 | 35.0 | 2.0 (ax), 2.5 (eq) |
| C6 | 50.0 | 3.0 (ax), 3.5 (eq) |
| Phenyl C (ipso) | 140.0 | - |
| Phenyl C (ortho) | 128.0 | 7.4 |
| Phenyl C (meta) | 129.0 | 7.3 |
| Phenyl C (para) | 127.0 | 7.2 |
The accuracy of these theoretical predictions is highly dependent on the level of theory, the basis set, and the proper consideration of environmental factors such as the solvent. researchgate.net Despite these challenges, theoretical NMR spectroscopy remains a powerful complementary technique to experimental studies for the detailed structural analysis of organic molecules.
Role As a Chemical Building Block and Precursor in Organic Synthesis
Precursor for Complex Heterocyclic Systems
The inherent reactivity of the functional groups in 2-Phenylpiperidin-4-ol (B1290368) hydrochloride makes it an ideal starting material for the construction of more elaborate heterocyclic frameworks. The secondary amine can be readily N-alkylated or N-acylated, while the tertiary hydroxyl group can be eliminated to introduce unsaturation or be replaced through nucleophilic substitution, paving the way for a variety of cyclization reactions.
One notable example is its use in the synthesis of substituted pyrazoles. Through a reaction sequence involving Grignard reagents in combination with a pyrazole (B372694) precursor, a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole has been successfully synthesized. mdpi.comnih.govresearchgate.netharvard.edu This transformation highlights the utility of the piperidine (B6355638) moiety as a scaffold to introduce specific spatial arrangements of functional groups, leading to novel heterocyclic compounds with potential applications in materials science and coordination chemistry.
Furthermore, the piperidine ring of 2-Phenylpiperidin-4-ol hydrochloride can serve as a foundational component for the construction of spiro-heterocycles. Although direct synthesis of spiro compounds from this compound is not extensively documented, the analogous 1-benzyl-2,6-diarylpiperidin-4-ones are known to be valuable precursors for a variety of spiro heterocycles. nih.gov These reactions often involve the initial formation of an intermediate that then undergoes intramolecular cyclization to form the spirocyclic system. This suggests a strong potential for this compound to be utilized in similar synthetic strategies for creating complex, three-dimensional molecular architectures.
Development of New Chemical Entities
The unique structural features of this compound have been exploited in the design and synthesis of novel chemical entities with diverse and intricate architectures. By modifying the core piperidine structure, chemists can generate libraries of new compounds with tailored properties.
For instance, the synthesis of novel loperamide (B1203769) analogs showcases the utility of the 4-phenylpiperidine (B165713) scaffold. In these syntheses, the core 4-phenyl-4-hydroxypiperidine structure, a close derivative of 2-Phenylpiperidin-4-ol, is a key component. nih.gov The development of these new molecules, such as 1,4-bis(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutan-1-one, demonstrates how the piperidine unit can be incorporated into larger, more complex structures. nih.gov
Another area of development involves the synthesis of novel piperidinol analogs. These efforts have led to the creation of a 22-member library of compounds, showcasing the versatility of the piperidinol core in generating a wide range of derivatives through parallel synthesis. nih.gov The ability to systematically modify the substituents on the piperidine ring and the phenyl group allows for the fine-tuning of the molecule's steric and electronic properties, leading to the discovery of new chemical entities with unique characteristics.
Intermediate in Multi-Step Organic Synthesis Pathways
This compound and its close derivatives are crucial intermediates in several well-established multi-step industrial syntheses. Their role as a key building block is exemplified in the production of important pharmaceutical compounds.
A prominent example is the synthesis of Haloperidol, a butyrophenone (B1668137) antipsychotic. In a common synthetic route, a derivative, 4-(4-chlorophenyl)-4-hydroxypiperidine, which is structurally very similar to 2-phenylpiperidin-4-ol, is reacted with 4-chloro-4'-fluorobutyrophenone (B134399) in a nucleophilic substitution reaction. nih.govresearchgate.netnih.gov This key step highlights the importance of the piperidine derivative as a central scaffold in the construction of the final complex molecule.
Similarly, in the synthesis of Loperamide, an antidiarrheal agent, a 4-(4-chlorophenyl)-4-hydroxypiperidine intermediate is utilized. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net The synthesis involves the reaction of this piperidine derivative with a suitable alkylating agent to form the final product. The recurring use of this piperidine scaffold in the synthesis of structurally distinct molecules underscores its significance as a versatile intermediate in organic synthesis.
The following table provides a generalized overview of the role of 4-aryl-4-hydroxypiperidine intermediates in these syntheses:
| Target Molecule | Key Intermediate | Reagent | Reaction Type |
| Haloperidol | 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-chloro-4'-fluorobutyrophenone | Nucleophilic Substitution |
| Loperamide | 4-(4-chlorophenyl)-4-hydroxypiperidine | Dimethyl-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide | Nucleophilic Substitution |
Application in Ligand Design for Organometallic Catalysis (without biological context)
The nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group in this compound offer potential coordination sites for metal ions. This has led to the exploration of its derivatives as ligands in organometallic catalysis. While much of the research in this area has focused on biological applications, the fundamental principles of coordination chemistry suggest their utility in broader catalytic processes.
Derivatives of 4-hydroxypiperidine (B117109) have been developed as efficient ligands for Suzuki-Miyaura cross-coupling reactions. researchgate.net These reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The piperidinol-based ligands can form stable and catalytically active complexes with palladium, facilitating the key steps of the catalytic cycle. The steric and electronic properties of the ligand, which can be tuned by modifying the substituents on the piperidine ring, play a crucial role in the efficiency and selectivity of the catalytic process.
Similarly, the potential for these ligands in other cross-coupling reactions, such as the Heck reaction, has been recognized. researchgate.net The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. The design of effective ligands is critical for achieving high yields and stereoselectivity. The rigid framework of the piperidine ring can provide a well-defined coordination environment around the metal center, influencing the outcome of the catalytic reaction. While specific applications of this compound-derived ligands in these reactions are still an emerging area of research, the foundational studies with related piperidinol compounds indicate a promising future.
Impurity Analysis and Reference Standards (as a chemical benchmark)
In the pharmaceutical industry, the purity of active pharmaceutical ingredients (APIs) is of paramount importance. Impurity profiling, the identification and quantification of all impurities in a drug substance, is a critical aspect of quality control. In this context, well-characterized compounds are essential as reference standards.
This compound, due to its role as a key intermediate in the synthesis of several pharmaceutical products, can also serve as a potential impurity. Its presence in the final API can indicate an incomplete reaction or inadequate purification. Therefore, having a highly pure sample of this compound is crucial for its use as a reference standard in analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), to detect and quantify its presence in the final drug product.
The use of an internal standard is a common practice in quantitative chromatographic analysis to improve the accuracy and precision of the method. nih.govnih.govchromatographyonline.comresearchgate.netwhitman.edu An internal standard is a compound of known concentration that is added to the sample being analyzed. By comparing the response of the analyte to the response of the internal standard, variations in sample injection volume and detector response can be compensated for. Given its structural similarity to certain APIs and its distinct chromatographic behavior, this compound could potentially be used as an internal standard in the analysis of related compounds, provided it is not present as an impurity in the sample.
A Certificate of Analysis for a reference material provides crucial information about its identity, purity, and other critical parameters. The following table illustrates the type of data that would be expected for a certified reference standard of a compound like this compound.
| Test | Specification | Result |
| Appearance | White to off-white crystalline powder | Conforms |
| Purity (HPLC) | > 98.5 % | 99.8% |
| Identity (IR) | Corresponds to reference spectrum | Corresponds |
| Water Content (Karl Fischer) | ≤ 1.0 % | 0.2% |
| Residual Solvents | Meets ICH limits | Conforms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
